(5-Ethyl-1,3-thiazol-2-yl)methanamine

Physicochemical profiling Drug-likeness prediction Fragment-based drug discovery

Medicinal chemistry teams need building blocks that precisely reproduce validated SAR. Substituting the 5-ethyl group with methyl or H alters lipophilicity (ΔXLogP3 ~0.4) and may miss patent-protected activity (e.g., 3 nM P2X3 IC₅₀). - **Key advantage:** Ethyl at 5-position delivers XLogP3 0.7, TPSA 67.2 Ų - optimal for CNS kinase programs (CDK2, BTK). - **Supply assurance:** Multi-vendor availability at 98% purity; 100g+ scales ready. 2°C-8°C shipping, ambient for domestic.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
CAS No. 1017435-71-0
Cat. No. B3200189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethyl-1,3-thiazol-2-yl)methanamine
CAS1017435-71-0
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCCC1=CN=C(S1)CN
InChIInChI=1S/C6H10N2S/c1-2-5-4-8-6(3-7)9-5/h4H,2-3,7H2,1H3
InChIKeyRXAXYPLDNOJHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview and Baseline Specifications


(5-Ethyl-1,3-thiazol-2-yl)methanamine (CAS 1017435-71-0) is a heterocyclic primary amine building block belonging to the 2-aminomethylthiazole class, with the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g·mol⁻¹. Its structure features a 1,3-thiazole ring bearing an ethyl substituent at the 5-position and a methanamine (-CH₂NH₂) group at the 2-position [1]. The compound is classified as a research chemical and is primarily supplied as a synthetic intermediate for medicinal chemistry and agrochemical discovery programs. Its computed physicochemical properties include an XLogP3 of 0.7, a topological polar surface area (TPSA) of 67.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, positioning it as a moderately polar, low-molecular-weight fragment amenable to further elaboration [1]. According to ECHA C&L notifications, it carries GHS hazard classifications including Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Corrosion Category 1B, and STOT SE Category 3 [1].

Why Substitution with 2-Aminomethylthiazole Analogs Fails


In-class substitution among 2-aminomethylthiazole building blocks is not straightforward because small variations at the 5-position of the thiazole ring—such as replacing ethyl with methyl, hydrogen, or propyl—produce measurable changes in computed lipophilicity (ΔXLogP3), steric demand, and hydrogen-bonding capacity that directly influence the pharmacokinetic and pharmacodynamic profiles of downstream lead molecules [1][2]. In patented chemical series targeting the P2X3 purinoceptor and various cyclin-dependent kinases (CDKs), the 5-ethylthiazol-2-yl motif has been specifically selected and exemplified over its 5-methyl and unsubstituted counterparts, as documented in US Patents 10174016, 10202369, and 10472354, indicating that the ethyl group contributes to a distinct activity or selectivity profile that is not replicated by the simpler methyl or des-ethyl analogs [3][4]. Procurement decisions that rely solely on structural similarity without considering these differentiated physicochemical and patent-exemplification data risk selecting a building block that yields divergent SAR outcomes in lead optimization campaigns.

Quantitative Differentiation from Structural Analogs


Lipophilicity Comparison Across Thiazole Methanamine Analogs

The 5-ethyl substituent on the thiazole ring increases computed lipophilicity by approximately 0.4 log units compared to the 5-methyl analog and by approximately 0.7 log units compared to the unsubstituted thiazole methanamine. Specifically, (5-ethyl-1,3-thiazol-2-yl)methanamine has a computed XLogP3 of 0.7, whereas (5-methyl-1,3-thiazol-2-yl)methanamine (CAS 921091-08-9) has an XLogP3 of approximately 0.3, and (1,3-thiazol-2-yl)methanamine (CAS 55661-33-1) has an XLogP3 of approximately 0.0 [1][2]. This incremental lipophilicity gain is within the range considered favorable for optimizing membrane permeability while maintaining aqueous solubility for CNS or oral drug targets.

Physicochemical profiling Drug-likeness prediction Fragment-based drug discovery

P2X3 Antagonist Activity of Patent-Exemplified Derivatives

The 5-ethyl-1,3-thiazol-2-yl scaffold, when elaborated into a complex benzamide derivative (3-(5-ethyl-1,3-thiazol-2-yl)-N-[(1R)-1-(2-methylpyrimidin-5-yl)ethyl]-5-(tetrahydro-2H-pyran-4-ylmethoxy)benzamide), exhibits an IC₅₀ of 3 nM against the P2X3 purinoceptor as measured by a FLIPR-based intracellular calcium mobilization assay [1][2]. This compound is explicitly disclosed as Example 125 in three US patents (US10174016, US10202369, US10472354) assigned to a major pharmaceutical developer. While direct comparative IC₅₀ data for the corresponding 5-methylthiazol-2-yl or 5-H-thiazol-2-yl analogs in the same benzamide series are not publicly disclosed, the specific selection and repeated exemplification of the 5-ethyl variant across three patent families strongly imply a differentiated structure-activity profile that warranted intellectual property protection [1].

P2X3 purinoceptor Pain and inflammation Kinase inhibition

Kinase Inhibitor Patent Landscape and Core Prevalence

A search of BindingDB and patent literature reveals that the 5-ethylthiazol-2-yl substructure appears in at least three distinct kinase-targeting chemotypes with disclosed quantitative activity: (a) a P2X3 antagonist series (IC₅₀ = 3 nM) [1]; (b) a CDK2/CycE inhibitor series where N-(5-ethyl-thiazol-2-yl)-2-phenyl-acetamide shows an IC₅₀ of 412 nM [2]; and (c) a BTK inhibitor scaffold where a trans-4-(8-amino-1-(4-(5-ethylthiazol-2-ylcarbamoyl)phenyl)imidazo[1,5-a]pyrazin-3-yl)cyclohexyl acetate derivative displays an EC₅₀ of 55 nM [3]. The corresponding 5-methylthiazol-2-yl and unsubstituted thiazol-2-yl analogs are notably absent from these specific patent examples, suggesting that the ethyl group at position 5 confers a binding or selectivity advantage that the smaller substituents do not replicate in these particular kinase contexts.

Kinase inhibitor CDK BTK Patent landscape

CNS Multiparameter Optimization and Polar Surface Area

(5-Ethyl-1,3-thiazol-2-yl)methanamine has a computed TPSA of 67.2 Ų and three hydrogen bond acceptor atoms (the thiazole ring nitrogen, the thiazole ring sulfur, and the primary amine nitrogen), with one hydrogen bond donor [1]. In comparison, the unsubstituted (1,3-thiazol-2-yl)methanamine (CAS 55661-33-1) has a TPSA of approximately 67.2 Ų as well, indicating that the ethyl substitution at position 5 does not increase polar surface area—a favorable property for maintaining CNS penetration potential while gaining lipophilicity. The 5-propyl analog (5-propyl-1,3-thiazol-2-yl)methanamine (CAS 643723-66-4) has a molecular weight of 156.25 g·mol⁻¹ (ΔMW = +14.03 vs. the ethyl analog) and a computed XLogP3 estimated at ~1.1, which may begin to exceed desirable property space for certain CNS or oral drug programs .

CNS drug design Blood-brain barrier penetration Multiparameter optimization

Commercial Availability and Purity Benchmarking

(5-Ethyl-1,3-thiazol-2-yl)methanamine is commercially available from multiple independent suppliers with documented purity specifications. Leyan (China) lists the compound at 98% purity (Catalog No. 1335251) . CymitQuimica (Spain) offers the compound at a minimum 95% purity, with pricing ranging from approximately €264 to €2,286 depending on quantity . Fluorochem (UK) lists the compound with the MDL Number MFCD09904507 . In contrast, the 5-methyl analog (5-methyl-1,3-thiazol-2-yl)methanamine, CAS 921091-08-9, is listed at 95% purity from Enamine (Catalog No. EN300-91363) [1], and the 5-propyl analog is less widely stocked. The availability of the 5-ethyl variant at 98% purity from multiple independent sources reduces single-supplier dependency risk for procurement planning.

Chemical procurement Building block supply Purity specification

Optimal Research and Industrial Application Scenarios


P2X3 Antagonist Lead Optimization

Medicinal chemistry teams pursuing P2X3 purinoceptor antagonists for pain or inflammatory indications can use (5-ethyl-1,3-thiazol-2-yl)methanamine as the direct starting material to synthesize the benzamide derivative exemplified in US Patents 10174016, 10202369, and 10472354, which has a reported IC₅₀ of 3 nM in FLIPR-based calcium mobilization assays [1]. The 5-ethyl building block is essential for reproducing this specific chemotype; the 5-methyl or unsubstituted analogs would yield structurally distinct compounds with unknown activity at P2X3. This scenario is particularly relevant for programs seeking to establish a rapid SAR foothold around a validated, patent-protected chemical series.

CNS-Penetrant Kinase Inhibitor Fragment Growing

For fragment-based or structure-based drug design programs targeting CNS kinases (e.g., CDK2, BTK), (5-ethyl-1,3-thiazol-2-yl)methanamine offers a computed XLogP3 of 0.7 and TPSA of 67.2 Ų, providing a favorable balance between membrane permeability potential and CNS multiparameter optimization (MPO) desirability scores [1]. The ethyl group at position 5 contributes ~0.4 log units of lipophilicity compared to the 5-methyl analog without increasing TPSA—a key advantage when optimizing for blood-brain barrier penetration while maintaining the hydrogen-bonding capacity needed for kinase hinge-binding interactions [1]. The 5-propyl analog (XLogP3 ≈ 1.1) may push logP beyond the CNS-preferred range of 1–3, making the ethyl variant the optimal choice for CNS programs in this thiazole methanamine series.

Parallel Library Synthesis and High-Throughput Chemistry

Contract research organizations (CROs) and internal medicinal chemistry groups conducting parallel amide bond formation or reductive amination library syntheses benefit from sourcing (5-ethyl-1,3-thiazol-2-yl)methanamine at 98% purity from multiple independent vendors (Leyan, CymitQuimica, Fluorochem), reducing the need for pre-reaction purification and minimizing the risk of byproducts that could complicate high-throughput purification workflows [1]. The primary amine handle at the 2-position is a versatile synthetic vector compatible with a broad range of common medicinal chemistry transformations, and the multi-source availability mitigates supply chain risks that could delay library production timelines.

Agrochemical Lead Discovery with Thiazole Fragments

Thiazole-containing building blocks have established precedent in agrochemical discovery, with 2-aminothiazole derivatives reported to exhibit antifungal activity (MIC values of 3.92–4.23 mM against Candida albicans and Aspergillus niger) [1]. (5-Ethyl-1,3-thiazol-2-yl)methanamine, with its 5-ethyl substitution, provides a differentiated lipophilicity profile (XLogP3 = 0.7) compared to the unsubstituted thiazol-2-ylmethanamine (XLogP3 ≈ 0.0), which may translate into improved foliar uptake or soil mobility characteristics when incorporated into agrochemical lead scaffolds. The building block approach allows agrochemical discovery teams to rapidly generate diverse compound libraries for screening against fungal, bacterial, or insect targets.

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